molecular formula C14H14N2OS B3860638 3-phenyl-N'-(2-thienylmethylene)propanohydrazide

3-phenyl-N'-(2-thienylmethylene)propanohydrazide

Cat. No. B3860638
M. Wt: 258.34 g/mol
InChI Key: SHTTWHZNAAJDCH-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N'-(2-thienylmethylene)propanohydrazide, also known as thiosemicarbazone, is a chemical compound that has been widely used in scientific research. It has been studied for its potential use in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various biological processes. Thiosemicarbazone has been shown to inhibit ribonucleotide reductase, which is involved in DNA synthesis and repair. It has also been shown to inhibit the activity of various metalloenzymes, which are involved in the metabolism of metals such as iron and copper.
Biochemical and Physiological Effects:
Thiosemicarbazone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C. In addition, 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Thiosemicarbazone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be modified to produce different derivatives with varying properties. It is also relatively stable and can be stored for long periods of time. However, 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone can have limitations in lab experiments, such as its potential toxicity and its ability to bind to metal ions, which can interfere with certain assays.

Future Directions

There are several future directions for the study of 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone. In medicine, it could be studied further for its potential use in combination with other anti-cancer or anti-viral drugs. In agriculture, it could be investigated for its potential use as a biopesticide or herbicide. In environmental science, it could be studied further for its ability to remove heavy metals from contaminated soil or water. Additionally, new derivatives of 3-phenyl-N'-(2-thienylmethylene)propanohydrazideazone could be synthesized and studied for their potential applications.

Scientific Research Applications

Thiosemicarbazone has been studied for its potential use in various fields of scientific research. In medicine, it has been investigated for its anti-cancer, anti-viral, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide or herbicide. In environmental science, it has been investigated for its ability to remove heavy metals from contaminated soil or water.

properties

IUPAC Name

3-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-14(9-8-12-5-2-1-3-6-12)16-15-11-13-7-4-10-18-13/h1-7,10-11H,8-9H2,(H,16,17)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTTWHZNAAJDCH-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.